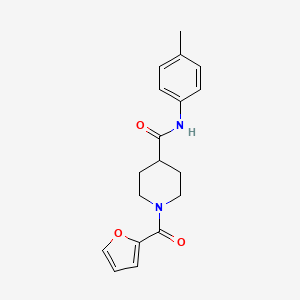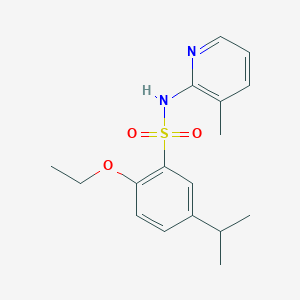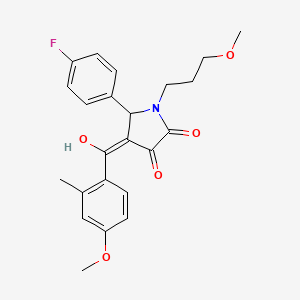![molecular formula C16H19NO4S B5328126 N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5328126.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide, also known as NBQX, is a synthetic compound that has been widely used in scientific research as a potent and selective antagonist of glutamate receptors. This molecule is a member of the quinoxalinedione family and has a molecular weight of 305.4 g/mol. NBQX is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. These receptors are involved in fast excitatory neurotransmission and play a critical role in synaptic plasticity and learning. By blocking the activity of these receptors, this compound can modulate glutamate signaling and prevent excessive excitatory activity that can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including reducing excitotoxicity, inhibiting seizures, and improving cognitive function. In animal models, this compound has been shown to protect against neuronal damage caused by ischemia, traumatic brain injury, and excitotoxicity. It has also been shown to improve learning and memory in various behavioral tasks.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is its high potency and selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically target these receptors and study their role in various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods.
Orientations Futures
There are several potential future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can overcome the limitations of this compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, the role of AMPA receptors in various neurological and psychiatric disorders continues to be an active area of research, and this compound may have potential as a therapeutic agent in these conditions.
Méthodes De Synthèse
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide involves the condensation of 2-amino-3,4-dimethoxybenzoic acid with 1-(chloromethyl)-3,4-dimethoxybenzene to form the intermediate N-(3,4-dimethoxybenzyl)-2-amino-3,4-dimethoxybenzamide. This intermediate is then treated with benzenesulfonyl chloride and triethylamine to yield this compound.
Applications De Recherche Scientifique
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide has been widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling has been implicated in various neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-12(13-9-10-15(20-2)16(11-13)21-3)17-22(18,19)14-7-5-4-6-8-14/h4-12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLFVXMBVWNDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5328067.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5328069.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5328076.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328081.png)
![2,4-dimethoxy-6-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine](/img/structure/B5328095.png)


methanol](/img/structure/B5328116.png)

![N-(4-methoxy-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5328130.png)
